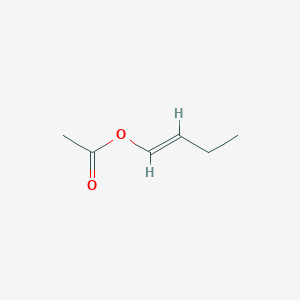
Butenol,acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butenol, acetate, also known as butyl acetate, is an organic compound with the formula CH₃CO₂(CH₂)₃CH₃. It is a colorless, flammable liquid with a characteristic fruity odor, often found in various types of fruits. Butyl acetate is primarily used as a solvent in the production of lacquers, paints, coatings, and adhesives. It is also used in the food industry as a flavoring agent due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
Butyl acetate can be synthesized through the esterification of butanol and acetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
CH3COOH+CH3(CH2)3OH→CH3COO(CH2)3CH3+H2O
Industrial Production Methods
In industrial settings, butyl acetate is often produced using a continuous esterification process. This method involves the reaction of acetic acid with butanol in the presence of a catalyst, such as boron-loaded zeolite, under controlled temperature and pressure conditions . The continuous process allows for higher yields and more efficient production compared to batch processes.
化学反应分析
Types of Reactions
Butyl acetate undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Hydrolysis: Butyl acetate can be hydrolyzed in the presence of an acid or base to produce butanol and acetic acid. The reaction is reversible and does not go to completion.
Oxidation: Butyl acetate can be oxidized to produce butyric acid and other oxidation products.
Substitution: Butyl acetate can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as a reactant.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Hydrolysis: Butanol and acetic acid.
Oxidation: Butyric acid and other oxidation products.
Substitution: Products vary based on the nucleophile used.
科学研究应用
Butyl acetate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological compounds.
Medicine: Utilized in pharmaceutical formulations and as a solvent for drug delivery systems.
Industry: Widely used in the production of coatings, adhesives, and inks due to its excellent solvent properties
作用机制
The mechanism of action of butyl acetate primarily involves its role as a solvent. It dissolves various organic compounds, facilitating their reactions and interactions. In biological systems, butyl acetate can penetrate cell membranes due to its lipophilic nature, affecting cellular processes and functions. The molecular targets and pathways involved depend on the specific application and context in which butyl acetate is used .
相似化合物的比较
Butyl acetate can be compared with other similar compounds, such as ethyl acetate, propyl acetate, and amyl acetate. These compounds share similar chemical structures and properties but differ in their chain lengths and specific applications .
Ethyl Acetate: Shorter chain length, commonly used as a solvent in nail polish removers and decaffeination of coffee.
Propyl Acetate: Similar solvent properties, used in coatings and printing inks.
Amyl Acetate: Longer chain length, used as a flavoring agent and in the production of synthetic fruit essences.
Butyl acetate is unique due to its balance of solvent properties, volatility, and pleasant odor, making it suitable for a wide range of applications.
属性
分子式 |
C6H10O2 |
|---|---|
分子量 |
114.14 g/mol |
IUPAC 名称 |
[(E)-but-1-enyl] acetate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5-8-6(2)7/h4-5H,3H2,1-2H3/b5-4+ |
InChI 键 |
NLAMRLZPVVKXTK-SNAWJCMRSA-N |
手性 SMILES |
CC/C=C/OC(=O)C |
规范 SMILES |
CCC=COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)


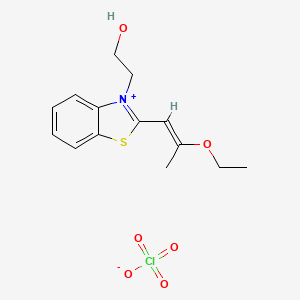
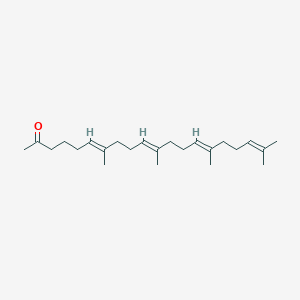
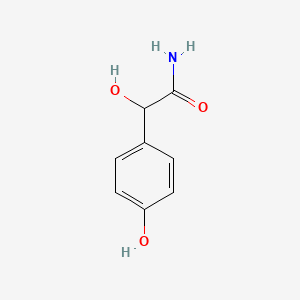
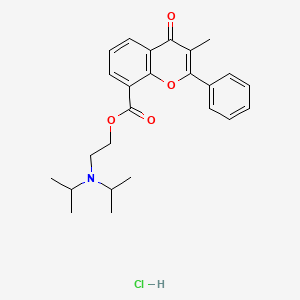

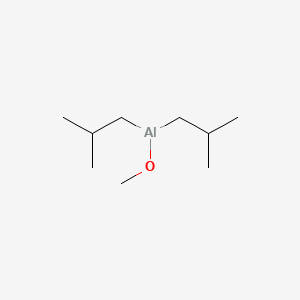
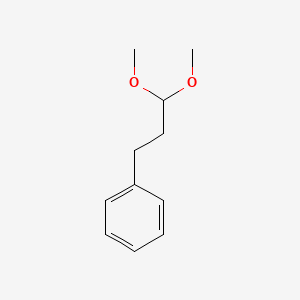
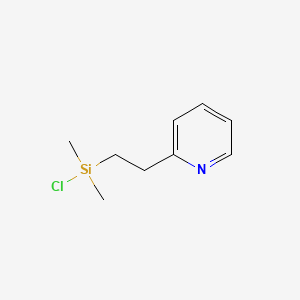
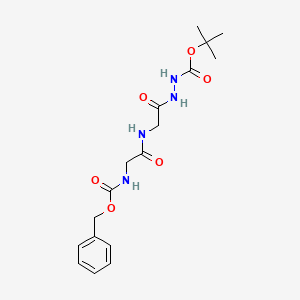
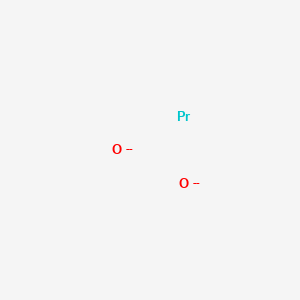
![4-(2-Bromo-5-cyclohexyl-3-hydroxypent-1-en-1-yl)hexahydro-2h-cyclopenta[b]furan-2,5-diol](/img/structure/B13826801.png)
